molecular formula C7H7ClO5S B2410908 Methyl 4-(chlorosulfonyl)-5-methylfuran-2-carboxylate CAS No. 344308-91-4

Methyl 4-(chlorosulfonyl)-5-methylfuran-2-carboxylate

Cat. No.: B2410908
CAS No.: 344308-91-4
M. Wt: 238.64
InChI Key: RADATWVEONYXFI-UHFFFAOYSA-N
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Description

Methyl 4-(chlorosulfonyl)-5-methylfuran-2-carboxylate is an organic compound with a complex structure that includes a furan ring substituted with a chlorosulfonyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(chlorosulfonyl)-5-methylfuran-2-carboxylate typically involves the chlorosulfonation of a furan derivative. One common method includes the reaction of 5-methylfuran-2-carboxylic acid with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(chlorosulfonyl)-5-methylfuran-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles such as amines or alcohols.

    Reduction Reactions: The compound can be reduced to form sulfonamides or sulfonic acids.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic esters or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like amines or alcohols in the presence of a base such as triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products

    Sulfonamides: Formed through substitution with amines.

    Sulfonic Acids: Resulting from reduction reactions.

    Sulfonic Esters: Produced through oxidation reactions.

Scientific Research Applications

Methyl 4-(chlorosulfonyl)-5-methylfuran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(chlorosulfonyl)-5-methylfuran-2-carboxylate involves its reactivity towards nucleophiles due to the presence of the chlorosulfonyl group. This group is highly electrophilic, making the compound reactive towards various nucleophiles, leading to the formation of sulfonamide or sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(chlorosulfonyl)methyl)benzoate
  • Methyl 4-(chlorosulfonyl)benzoate
  • N-Substituted 4-sulfamoylbenzoic acid derivatives

Uniqueness

Methyl 4-(chlorosulfonyl)-5-methylfuran-2-carboxylate is unique due to its furan ring structure, which imparts different reactivity compared to benzoate derivatives. The presence of the furan ring can influence the electronic properties and steric hindrance, leading to distinct reaction pathways and products .

Properties

IUPAC Name

methyl 4-chlorosulfonyl-5-methylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO5S/c1-4-6(14(8,10)11)3-5(13-4)7(9)12-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADATWVEONYXFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344308-91-4
Record name methyl 4-(chlorosulfonyl)-5-methylfuran-2-carboxylate
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